molecular formula C22H21N5OS B11689498 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11689498
M. Wt: 403.5 g/mol
InChI Key: RCFZTMIWGMCSEB-OEAKJJBVSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole, pyrrole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the benzimidazole derivative with the pyrrole-containing hydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can yield amines .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H21N5OS

Molecular Weight

403.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H21N5OS/c1-26-13-7-10-18(26)14-23-25-21(28)16-29-22-24-19-11-5-6-12-20(19)27(22)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,25,28)/b23-14+

InChI Key

RCFZTMIWGMCSEB-OEAKJJBVSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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